
N-Hexadecyl-O-phosphono-L-serinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadecyl-O-phosphono-L-serinamide is a chemical compound that belongs to the class of phosphonopeptides. These compounds are characterized by the presence of a phosphonic acid group, which replaces the carboxylic acid group typically found in peptides.
Vorbereitungsmethoden
The synthesis of N-Hexadecyl-O-phosphono-L-serinamide involves several steps. One common method includes the reaction of hexadecylamine with a phosphonic acid derivative, followed by the introduction of the serinamide moiety. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like N-methylmorpholine. The final product is purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
N-Hexadecyl-O-phosphono-L-serinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-Hexadecyl-O-phosphono-L-serinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatases and kinases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the formulation of detergents and surfactants due to its amphiphilic nature
Wirkmechanismus
The mechanism of action of N-Hexadecyl-O-phosphono-L-serinamide involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group mimics the natural substrate of enzymes, allowing the compound to bind to the active site and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
N-Hexadecyl-O-phosphono-L-serinamide can be compared with other similar compounds, such as:
N-Hexadecylphosphocholine:
N-(4-Hexylphenyl)-O-phosphono-L-serinamide: This compound has similar structural features but differs in its biological activity and applications. The uniqueness of this compound lies in its specific combination of the hexadecyl and serinamide moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
384348-00-9 |
|---|---|
Molekularformel |
C19H41N2O5P |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
[(2S)-2-amino-3-(hexadecylamino)-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H41N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19(22)18(20)17-26-27(23,24)25/h18H,2-17,20H2,1H3,(H,21,22)(H2,23,24,25)/t18-/m0/s1 |
InChI-Schlüssel |
UZJQLAQQWILMFK-SFHVURJKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCNC(=O)[C@H](COP(=O)(O)O)N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=O)C(COP(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


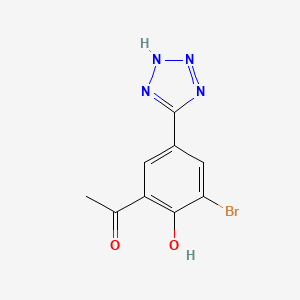
![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
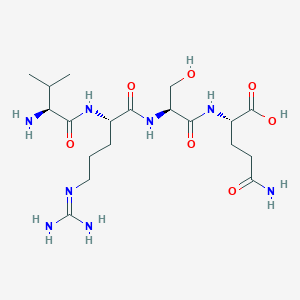
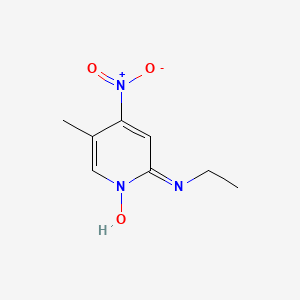


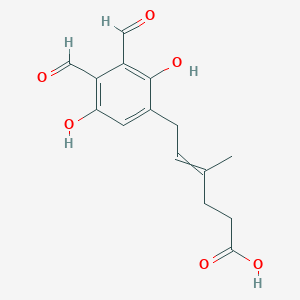
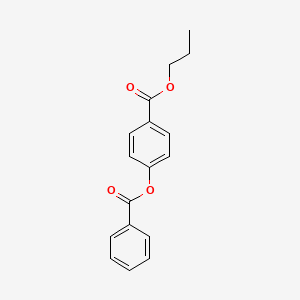

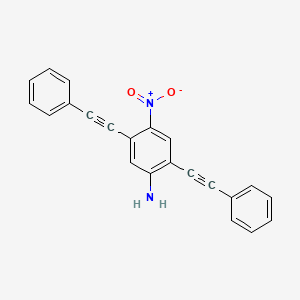

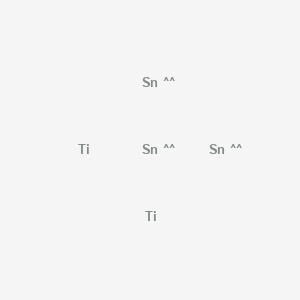
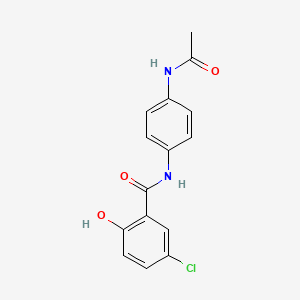
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)
